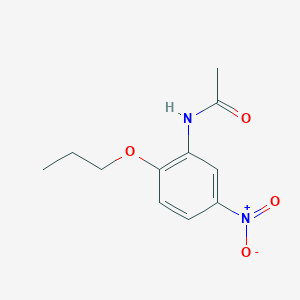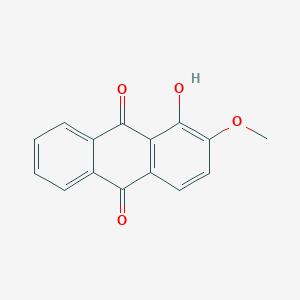
Aluminum silicon
Vue d'ensemble
Description
Aluminum silicon is a binary alloy system composed primarily of aluminum and silicon. This alloy is widely recognized for its lightweight, high-strength properties, making it a crucial material in various industrial applications, including automotive, aerospace, and electronics . The silicon content in these alloys typically ranges from 3% to 25%, with the most common compositions being around 11% silicon .
Synthetic Routes and Reaction Conditions:
Electrolytic Co-deposition: One method involves the electrolytic co-deposition of aluminum and silicon in Hall-Héroult cells.
Melting Charge Materials: Another common method is the melting of charge materials, where crystalline silicon is dissolved in molten aluminum.
Industrial Production Methods:
Ore-Thermal Electric Furnaces: The electrothermal method involves the reduction of silicon dioxide in high-power ore-thermal electric furnaces at temperatures ranging from 1800°C to 2200°C.
Types of Reactions:
Oxidation: this compound alloys can undergo oxidation, forming a protective oxide layer that enhances corrosion resistance.
Substitution: Silicon can substitute for aluminum in the alloy, altering its mechanical properties.
Common Reagents and Conditions:
Carbochlorination: This process involves the reaction of aluminum and silicon with chlorine and carbon at temperatures between 850°C and 950°C.
Major Products:
Aluminum Oxide: Formed during the oxidation of this compound alloys.
Silicon Carbide: Can be produced through carbochlorination reactions.
Applications De Recherche Scientifique
Aluminum silicon alloys have a wide range of applications in scientific research and industry:
Automotive Industry: Used in engine blocks, pistons, and other components due to their lightweight and high-strength properties.
Aerospace Industry: Employed in aircraft structures and components for their excellent mechanical properties and corrosion resistance.
Electronics: Utilized in the production of semiconductors and other electronic devices.
Biomedical Applications: Research is ongoing into the use of this compound alloys in medical implants and devices due to their biocompatibility and mechanical properties.
Mécanisme D'action
The mechanism by which aluminum silicon alloys exert their effects is primarily through their structural and mechanical properties. The addition of silicon to aluminum enhances the alloy’s strength, hardness, and wear resistance. The eutectic formation during solidification plays a crucial role in determining the alloy’s microstructure and mechanical behavior .
Comparaison Avec Des Composés Similaires
Aluminum Copper Alloys: These alloys are known for their high strength and are commonly used in aerospace applications.
Aluminum Magnesium Alloys: Known for their excellent corrosion resistance and are widely used in marine applications.
Comparison:
Aluminum Silicon vs. Aluminum Copper: this compound alloys have better casting properties and are more suitable for complex shapes, while aluminum copper alloys offer higher strength.
This compound vs. Aluminum Magnesium: this compound alloys provide better wear resistance, whereas aluminum magnesium alloys excel in corrosion resistance.
This compound alloys stand out due to their unique combination of lightweight, high strength, and excellent casting properties, making them indispensable in various high-performance applications.
Propriétés
IUPAC Name |
aluminum;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDREXVUYHZDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721244 | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58694-16-9, 11122-32-0, 12042-55-6, 11145-27-0 | |
| Record name | Aluminum silicide (Al4Si3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58694-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 87,Si 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11122-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum silicide (AlSi) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 88,Si 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11145-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)








